molecular formula C25H23N3O B11398682 5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine

5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine

Cat. No.: B11398682
M. Wt: 381.5 g/mol
InChI Key: WPOJWOGDWURZQE-UHFFFAOYSA-N
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Description

5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and phenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate at elevated temperatures (e.g., 80°C) in a sealed tube .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.

Scientific Research Applications

5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine is unique due to its specific pyrimidine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

5-benzyl-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C25H23N3O/c1-18-23(17-19-9-5-3-6-10-19)25(27-21-13-15-22(29-2)16-14-21)28-24(26-18)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,26,27,28)

InChI Key

WPOJWOGDWURZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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